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Compound of Interest

Compound Name: Methyl 3-(tetradecyloxy)benzoate

CAS No.: 40654-43-1

Cat. No.: B8741163

Get Quote

Executive Summary
Methyl 3-(tetradecyloxy)benzoate is a critical lipophilic intermediate used primarily in the

synthesis of liquid crystals (LCs), supramolecular polymers, and functional surfactants. Unlike

its para-substituted counterparts (which favor rigid rod-like/calamitic structures), the meta-

substitution (3-position) of the tetradecyloxy tail introduces a structural "kink." This geometric

feature is essential for designing bent-core (banana-shaped) mesogens, lowering melting

points to accessible ranges, and enhancing solubility in organic solvents.

This guide details the optimized synthesis of this precursor via Williamson etherification, its

hydrolysis to the active mesogenic acid, and its role in generating supramolecular assemblies.
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Property Specification

IUPAC Name Methyl 3-(tetradecyloxy)benzoate

CAS Number 40654-43-1

Molecular Formula C₂₂H₃₆O₃

Molecular Weight 348.53 g/mol

Physical State
White to off-white crystalline solid or low-melting

wax

Solubility
Soluble in DCM, THF, Toluene; Insoluble in

Water

Key Functionality
Lipophilic tail donor, Hydrogen-bond acceptor

(ester), LC Mesogen precursor

Synthesis Protocol: Williamson Etherification
The industrial standard for synthesizing Methyl 3-(tetradecyloxy)benzoate involves the O-

alkylation of methyl 3-hydroxybenzoate. While simple in theory, controlling the stoichiometry

and base choice is critical to prevent hydrolysis of the ester moiety during the reaction.
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Figure 1: Step-wise synthesis pathway for Methyl 3-(tetradecyloxy)benzoate via SN2

reaction.

Detailed Protocol
Objective: Synthesize 10.0 g of Methyl 3-(tetradecyloxy)benzoate.
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Reagents:

Methyl 3-hydroxybenzoate (1.0 eq, 28.7 mmol, 4.37 g)

1-Bromotetradecane (1.1 eq, 31.6 mmol, 8.76 g)

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 57.4 mmol, 7.93 g)

Potassium Iodide (KI), catalytic (0.1 eq) – accelerates reaction via Finkelstein mechanism in

situ.

Acetone (Reagent grade, 150 mL) or DMF (for faster rates).

Procedure:

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Solvation: Dissolve Methyl 3-hydroxybenzoate in 150 mL of acetone.

Deprotonation: Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes. Note: The

solution may turn slightly yellow as the phenoxide forms.

Addition: Add 1-Bromotetradecane and the catalytic KI.

Reflux: Heat the mixture to a gentle reflux (approx. 60°C for acetone) for 12–24 hours.

Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting phenol (lower R_f) should

disappear.

Work-up:

Cool to room temperature.[1]

Filter off the inorganic salts (KBr, excess K₂CO₃).

Evaporate the solvent under reduced pressure.

Purification:

Dissolve the residue in minimal hot ethanol (~30 mL).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://cactus.utahtech.edu/smblack/chemlabs/Williamson_Ether_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8741163?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow to cool slowly to 4°C. White crystals will precipitate.

Filter and dry in vacuo.

Expected Yield: 85–95% (approx. 9.0 g).

Expert Insight: If using DMF, keep the temperature below 90°C to avoid transesterification or

hydrolysis. Acetone is preferred for ease of work-up despite slower kinetics.

Downstream Application: Hydrolysis to Mesogenic
Acid
The methyl ester is rarely the final product; it is a "protecting group" strategy. The active form

for liquid crystal engineering is 3-(tetradecyloxy)benzoic acid. This acid forms hydrogen-bonded

dimers that exhibit liquid crystalline phases (nematic or smectic).

Protocol: Saponification
Dissolution: Dissolve 5.0 g of Methyl 3-(tetradecyloxy)benzoate in 50 mL THF.

Hydrolysis: Add 20 mL of 10% LiOH (aq) or NaOH (aq).

Reaction: Stir at 60°C for 4 hours.

Acidification: Pour the mixture into 100 mL ice water. Acidify with 1M HCl to pH 2. The white

solid (acid) will precipitate immediately.

Isolation: Filter, wash with water, and recrystallize from Ethanol/Water.

Mechanism of Supramolecular Assembly
Once hydrolyzed, the 3-alkoxybenzoic acid molecules dimerize via carboxylic acid hydrogen

bonding.
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Figure 2: Formation of supramolecular dimers from the hydrolyzed acid precursor.

Scientific Rationale & Applications
Why the Meta-Position (3-alkoxy)?
Most liquid crystals use para (4-) substitution to maximize linearity (calamitic shape). However,

Methyl 3-(tetradecyloxy)benzoate is used when:

Melting Point Depression: The meta-kink disrupts crystal packing, significantly lowering the

melting point compared to the para-isomer. This is crucial for room-temperature LC

applications.

Bent-Core LCs: It serves as the "wing" component in banana-shaped liquid crystals, which

can exhibit exotic phases like the B-phases (polar switching).

Solubility: The asymmetry increases solubility in common organic solvents, facilitating

processing in thin-film transistors (TFTs) or organic photovoltaics.
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Key Applications
Supramolecular Templates: The acid derivative complexes with pyridines or imidazoles to

form functional ionic liquid crystals.

Surface Modification: The long C14 chain allows the molecule to self-assemble on graphite

or gold surfaces (SAMs), used in scanning tunneling microscopy (STM) studies as a host

matrix.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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